Methyl 2-nitro-4-(trifluoromethyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-nitro-4-(trifluoromethyl)benzoate involves various strategies, including catalyzed acylation reactions. For example, a study by Hwang, Prakash, and Olah (2000) demonstrated that methyl benzoate can undergo a novel Friedel–Crafts acylation with aromatic compounds in the presence of superacidic trifluoromethanesulfonic acid, yielding benzophenone derivatives with high efficiency (Hwang, Prakash, & Olah, 2000).
Molecular Structure Analysis
X-ray diffraction studies provide insights into the molecular conformation and intramolecular interactions of related compounds. For instance, an X-ray study by Kucsman et al. (1986) on methyl 2-(4-nitrophenylthio)benzoate revealed the influence of sulfur(II)—oxygen(carbonyl) interaction on molecular conformation (Kucsman et al., 1986).
Chemical Reactions and Properties
The reactivity of compounds similar to methyl 2-nitro-4-(trifluoromethyl)benzoate is influenced by their electronic structure and substituent effects. The study by Nakamura, Sugimoto, and Ohwada (2007) on the intramolecular cyclization of methyl 3-aryl-2-nitropropionates highlights the role of electron-withdrawing groups and reaction conditions in determining product formation (Nakamura, Sugimoto, & Ohwada, 2007).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. The physical properties of related compounds can be inferred from crystallographic studies, which provide detailed information on molecular geometry and intermolecular interactions.
Chemical Properties Analysis
The chemical properties of methyl 2-nitro-4-(trifluoromethyl)benzoate, including reactivity, stability, and functional group transformations, are central to its applications in organic synthesis. Research on similar compounds, such as the study by Korotaev et al. (2008), which explored the synthesis of 4-methyl-3-nitro-2-trihalomethyl-2H-chromenes, can shed light on potential chemical transformations and reactivity patterns (Korotaev et al., 2008).
Scientific Research Applications
1. Synthesis of Isoxazolinone Antibacterial Agents
- Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate has been used in the synthesis of isoxazolinone antibacterial agents . Isoxazolinones are a class of organic compounds that have shown promising antibacterial properties.
2. Preparation of Benzo[b]azepines
- Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate is also used in the preparation of benzo[b]azepines . Benzo[b]azepines are a class of compounds that have been studied for their potential as inhibitors of cholesterol ester transfer.
3. Synthesis of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which include Methyl 2-nitro-4-(trifluoromethyl)benzoate, are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries.
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
4. Synthesis of Nitrile Oxide
- Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can be used in the synthesis of nitrile oxide . Nitrile oxides are useful intermediates in organic synthesis and have been used in the synthesis of various organic compounds.
5. Synthesis of Isoxazoles
- Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can also be used in the synthesis of isoxazoles . Isoxazoles are a class of organic compounds that have been studied for their potential biological activities.
6. Synthesis of Nitrile Oxide
- Application Summary : Methyl 2-nitro-4-(trifluoromethyl)benzoate can be used in the synthesis of nitrile oxide . Nitrile oxides are useful intermediates in organic synthesis and have been used in the synthesis of various organic compounds.
7. Synthesis of Isoxazoles
Safety And Hazards
Future Directions
“Methyl 2-nitro-4-(trifluoromethyl)benzoate” is an important intermediate in the pharmaceutical and pesticide industries . It is used in the synthesis of various compounds such as nitenpyram, isoxazole grass ketone, and TRPV1 receptor antagonists . The future directions of this compound could involve its use in the synthesis of other pharmaceutical and pesticide compounds.
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
properties
IUPAC Name |
methyl 2-nitro-4-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRZKAYPKZGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460955 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
CAS RN |
228418-45-9 | |
Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 228418-45-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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